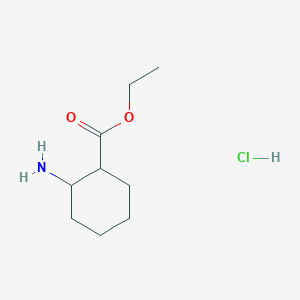

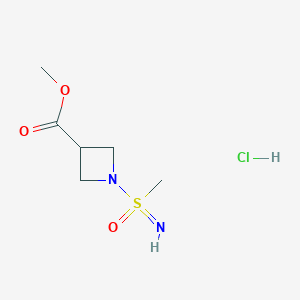

3-Methyl-1-(1-methylimidazol-2-yl)butan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis and Green Chemistry

Ionic liquids, including those related to 3-Methyl-1-(1-methylimidazol-2-yl)butan-2-one, have been utilized as green solvents and catalysts in chemical reactions. For instance, they've been involved in the Pechmann condensation of phenols with ethyl acetoacetate to form coumarin derivatives, showcasing their role as both solvent and Lewis acid catalysts for efficient synthesis processes (Potdar, Salunkhe, & Mohile, 2001). Moreover, 1-Butyl-3-methylimidazolium hexafluorophosphate has been highlighted for its use in the copper(I) mediated living radical polymerisation of methyl methacrylate, indicating an enhanced reaction rate and the production of polymers with narrow polydispersity (Carmichael, Haddleton, Bon, & Seddon, 2000).

Ionic Liquids in Organic Synthesis

The application of ionic liquids extends to organic synthesis, where they have been employed as catalysts for the formylation of alcohols with ethyl formate at room temperature, offering good to excellent yields and selectivity (Niknam, Zolfigol, Saberi, & Khonbazi, 2009). Additionally, they have facilitated the selective oxidation of sulfides to sulfoxides under mild conditions, demonstrating their efficiency and the ease of product isolation (Manesh, Eshbala, Hemmati, & Veisi, 2015).

Nanoparticle Synthesis and Drug Delivery

In the realm of nanotechnology and drug delivery, ionic liquids have been utilized in the preparation of starch nanoparticles, which are explored for their drug loading and release properties. Research has shown the efficient synthesis of these nanoparticles in ionic liquid microemulsion systems, providing a pathway to create carriers for drug delivery with promising characteristics (Wang, Chen, Luo, & Fu, 2016).

Miscellaneous Applications

The versatility of ionic liquids extends to various other applications, such as in the sonochemical synthesis of complex metal salts (Jacob, Kahlenberg, Wurst, Solovyov, Felner, Shimon, Gottlieb, & Gedanken, 2005) and the creation of water-soluble ruthenium complexes for catalysis in aqueous solutions (Csabai & Joó, 2004). These studies highlight the broad applicability of this compound derivatives in scientific research, ranging from catalysis, green chemistry, organic synthesis, nanotechnology, to various other innovative applications.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects such as inhibition of bacterial growth, reduction of inflammation, or suppression of tumor growth.

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Based on the known activities of imidazole derivatives , the compound may exert effects such as inhibiting bacterial growth, reducing inflammation, or suppressing tumor growth at the molecular and cellular levels.

Propriétés

IUPAC Name |

3-methyl-1-(1-methylimidazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)8(12)6-9-10-4-5-11(9)3/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDLYJREQBFOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=NC=CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

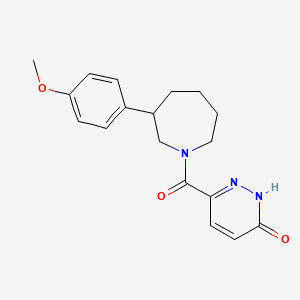

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

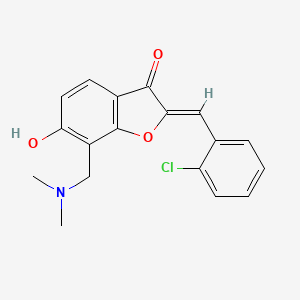

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

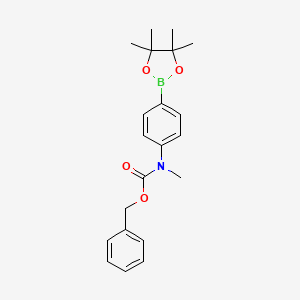

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)